5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at position 5 with an amino group and at position 4 with a carboxamide linked to a 4-chlorophenyl moiety. The position 1 substituent consists of a methylene bridge connecting the triazole to a 1,3-oxazole ring. The oxazole is further substituted at position 2 with a 4-ethoxyphenyl group and at position 5 with a methyl group. This hybrid structure integrates aromatic, heterocyclic, and polar functional groups, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
5-amino-N-(4-chlorophenyl)-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O3/c1-3-31-17-10-4-14(5-11-17)22-26-18(13(2)32-22)12-29-20(24)19(27-28-29)21(30)25-16-8-6-15(23)7-9-16/h4-11H,3,12,24H2,1-2H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLPYAUGGJMGHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 466.93 g/mol. The structure includes a triazole ring and an oxazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClN6O3 |
| Molecular Weight | 466.93 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds containing triazole and oxazole structures can exhibit various mechanisms of action:
- Antimicrobial Activity : Triazole derivatives have shown broad-spectrum antimicrobial properties. The presence of the triazole ring enhances their ability to inhibit fungal and bacterial growth by interfering with cell wall synthesis and metabolic pathways.
- Immunomodulatory Effects : Some studies suggest that isoxazole derivatives can modulate immune responses. For instance, they may inhibit pro-inflammatory cytokine production (e.g., TNF-α and IL-6), thus demonstrating potential as anti-inflammatory agents .
- Anticancer Properties : Preliminary data suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways .
Antimicrobial Studies
A study focusing on the synthesis and antimicrobial evaluation of similar triazole derivatives highlighted their effectiveness against various pathogens. The compound displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections .
Immunomodulatory Research
Research published in the journal Molecules reviewed isoxazole derivatives as regulators of immune functions. The findings indicated that these compounds could modulate T cell subsets and enhance humoral immune responses in animal models . This suggests that this compound might have applications in autoimmune diseases or as adjunct therapy in cancer treatment.
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of triazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria types, indicating significant antibacterial activity.
Case Study 2: Immunomodulation in Animal Models
In another study investigating immunomodulatory effects, mice treated with the compound showed a marked increase in CD4+ T cell populations and elevated levels of IL-17F cytokine compared to controls. This suggests a potential role in enhancing immune responses during infections or immunological disorders .
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features:
- Triazole Core: The 1,2,3-triazole scaffold is shared with compounds in , and 12. Unlike simpler triazole derivatives (e.g., ’s 5-methyl-1-(4-methylphenyl) analogs), the main compound’s triazole is substituted with a bulky oxazole-containing group, which may influence steric interactions in biological targets.
- Oxazole Substituent: The 1,3-oxazole moiety distinguishes it from pyrazole-based analogs (). The 4-ethoxyphenyl group on the oxazole contrasts with ’s compound, where the ethoxy group is at the 2-position of the phenyl ring. This positional isomerism could alter electronic properties and binding affinity.
- Halogenated Aromatic Groups: The 4-chlorophenyl group is a common feature in antimicrobial agents (). Compared to brominated isostructural analogs (), the chlorine atom’s smaller size and higher electronegativity may enhance membrane permeability.
Table 1: Structural Comparison with Key Analogs
Pharmacological and Metabolic Comparisons
- Antimicrobial Activity: ’s pyrazole-thiazole hybrid shows antimicrobial activity, attributed to halogenated aryl groups. The main compound’s 4-chlorophenyl and ethoxyphenyl groups may similarly disrupt bacterial membranes or enzymes.
- Metabolic Stability: ’s CAI undergoes phase I metabolism, cleaving into inactive metabolites.
- Target Prediction: Tools like SimilarityLab () could predict targets based on structural similarity to known modulators (e.g., mGlu5 allosteric agents in ).
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
